Acetylcholecystokinin C-terminal heptapeptide

Descripción

Molecular Architecture and Sequence Analysis

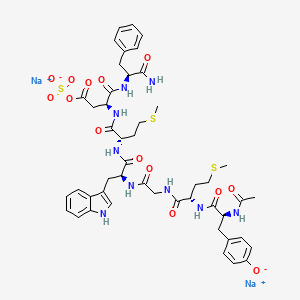

Acetylcholecystokinin C-terminal heptapeptide (Ac-CCK(27-33)) is a synthetic derivative of the biologically active C-terminal region of cholecystokinin (CCK). Its molecular formula is C₄₇H₅₇N₉Na₂O₁₄S₃, with a molecular weight of 1,114.2 g/mol. The disodium salt form incorporates a sulfated tyrosine residue, which is critical for receptor binding.

The primary sequence is:

Ac-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂

This structure includes acetylation at the N-terminus, sulfation at the tyrosine (Tyr³⁷) residue, and a C-terminal amide group. The peptide spans seven amino acids, corresponding to residues 27–33 of the full-length CCK-33 precursor.

Key structural features :

Sulfation Patterns and Post-Translational Modifications

The sulfation of Tyr³⁷ is a post-translational modification critical for biological activity. This modification occurs during proCCK processing in endocrine cells.

Sulfation characteristics :

- Position : The sulfated tyrosine is located seven residues from the C-terminus.

- Function : Enables selective binding to CCK₁ receptors, while CCK₂ receptors accommodate both sulfated and unsulfated ligands.

- Regulation : Sulfation is partially conserved across species, with human and rodent CCK requiring sulfation for full CCK₁ activity.

Comparative sulfation patterns :

Comparative Structural Analysis with Native Cholecystokinin Isoforms

Ac-CCK(27-33) derives from the C-terminal heptapeptide of full-length CCK, which exists in multiple isoforms (CCK-58, CCK-33, CCK-22, CCK-8).

Structural comparisons :

Conformational differences :

- Ac-CCK(27-33) : Adopts a β-bend conformation, stabilizing interactions with CCK₁ receptors.

- CCK-8 : Forms a pseudohelical structure in membrane-mimetic environments, compatible with both CCK₁ and CCK₂ binding.

- CCK-33 : Contains additional N-terminal residues that modulate receptor selectivity but share the conserved heptapeptide core.

Propiedades

IUPAC Name |

disodium;[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2/t34-,35-,36-,37-,38-,39-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDHPJSAYDSFB-QRKHZYBKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)[O-])C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)[O-])C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57N9Na2O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77275-51-5 | |

| Record name | Acetylcholecystokinin C-terminal heptapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077275515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Stepwise Solid-Phase Peptide Synthesis (SPPS)

The classical and most common approach to prepare this heptapeptide is stepwise chain elongation starting from the C-terminal residue. The synthesis employs the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for alpha-amino group protection, which is widely used due to its mild deprotection conditions and compatibility with various side-chain protecting groups.

- Procedure :

- The peptide chain is elongated stepwise on a solid support resin.

- Each amino acid is coupled using carbodiimide or other coupling reagents.

- The N-terminal acetylation is introduced after the full sequence assembly.

- Sulfation of the tyrosine residue is performed either on-resin or post-cleavage.

- The peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Segment Condensation Method

An alternative method involves the condensation of peptide segments rather than stepwise elongation:

- The heptapeptide is assembled by coupling smaller peptide fragments (e.g., di- or tri-peptides).

- Coupling reagents such as 1-isobutyloxycarbonyl-2-isobutyloxy-1,2-dihydroquinoline are used to facilitate segment condensation.

- The N-terminal residue (tyrosine) is incorporated using the active ester method to ensure efficient coupling and sulfation.

Peptide Hydrazide-Based Strategy for C-Terminal Activation

Recent advances have introduced peptide hydrazide intermediates to prepare peptides with activated C-termini suitable for further modifications or conjugations:

- Peptide hydrazides are synthesized by hydrazinolysis of peptide thioesters or directly on solid support.

- This method avoids epimerization and allows for the preparation of C-terminal cysteine-containing peptides, which is relevant for peptides like acetylcholecystokinin heptapeptide that may contain sensitive residues.

- The hydrazide is converted to a thioester or other activated species for subsequent ligation or modification.

Enzymatic Hydrazinolysis for C-Terminal Activation

A novel enzymatic approach uses carboxypeptidase Y (CPaseY) to mediate hydrazinolysis at the C-terminal:

- CPaseY hydrolyzes peptide bonds via an O-acyl intermediate.

- In the presence of hydrazine, this leads to the formation of peptide hydrazides without over-reaction byproducts.

- This method allows for traceless formation of peptide thioesters, facilitating the synthesis of peptides with native C-terminal modifications.

Protection and Modification Strategies

Alpha-Amino Protection

- The Fmoc group is the standard protecting group for alpha-amino functions during SPPS.

- It is removed under mild basic conditions (e.g., piperidine in DMF), preserving side-chain protections.

Side-Chain Protection and Sulfation

- Tyrosine sulfation is critical for biological activity.

- Sulfation can be introduced chemically by sulfating agents post-synthesis or by incorporating sulfotyrosine derivatives during synthesis.

- Methionine residues require protection from oxidation, typically by using mild conditions and antioxidants during synthesis and purification.

N-Terminal Acetylation

- After peptide assembly, the free N-terminal amine is acetylated using acetic anhydride or other acetylating agents.

- This step enhances the peptide's stability and mimics the natural acetylation found in vivo.

Purification and Characterization

- The crude peptide is purified by reverse-phase HPLC , which separates based on hydrophobicity.

- Analytical methods such as mass spectrometry and amino acid analysis confirm the correct sequence and modifications.

- Biological assays, such as stimulation of pancreatic amylase release or gallbladder contraction in guinea pig models, validate the peptide’s activity.

Summary Table of Preparation Methods

Research Findings and Practical Implications

- The acetylated C-terminal heptapeptide prepared by these methods shows 3 times higher potency than longer CCK fragments in stimulating pancreatic enzyme release and gallbladder contraction, confirming the biological relevance of the synthetic product.

- The peptide hydrazide and enzymatic hydrazinolysis methods represent cutting-edge strategies that improve the efficiency and selectivity of peptide synthesis, particularly for peptides with complex C-terminal modifications.

- Protection strategies such as Fmoc and sulfation are critical to preserve biological activity and ensure synthetic success.

Análisis De Reacciones Químicas

Types of Reactions

Acetylcholecystokinin C-terminal heptapeptide undergoes various chemical reactions, including:

Oxidation: This reaction can modify methionine residues within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Specific amino acids can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

Oxidation: Sulfoxides or sulfone derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered biological activity.

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

CCK-8 plays a significant role in gastrointestinal physiology, particularly in stimulating gallbladder contraction and pancreatic enzyme secretion. It has been studied for its potential to treat conditions such as:

- Irritable Bowel Syndrome (IBS) : CCK-8 may help modulate gastrointestinal motility and alleviate symptoms associated with IBS .

- Postoperative Gastrointestinal Dysfunction : Its administration can reduce complications related to gastrointestinal motility after surgery .

Obesity and Appetite Regulation

CCK-8 is known for its appetite-suppressing effects. Research indicates that it can induce feelings of satiety, making it a candidate for obesity treatments. Studies have shown that:

- Weight Loss : Administration of CCK-8 has been linked to reduced food intake and subsequent weight loss in clinical trials .

- Satiety Signaling : CCK-8 enhances the signaling pathways that promote satiety, influencing eating behavior .

Cardiovascular Health

The peptide has shown promise in cardiovascular applications, particularly in managing heart conditions:

- Myocardial Infarction : CCK-8 may reduce morbidity associated with myocardial infarction by modulating cardiac contractility and improving heart function .

- Hypertension : Its ability to regulate blood pressure through renal effects has been explored as a treatment avenue for hypertension-related disorders .

Receptor Interaction

CCK-8 primarily interacts with CCK receptors (CCK-A and CCK-B), which are distributed throughout the central nervous system and peripheral tissues. This interaction is crucial for its physiological effects:

| Receptor Type | Location | Function |

|---|---|---|

| CCK-A | Pancreas, Gallbladder | Stimulates enzyme secretion |

| CCK-B | Brain, Gastrointestinal | Modulates satiety and anxiety |

Pharmacokinetics

The pharmacokinetic profile of CCK-8 indicates a rapid clearance from the bloodstream, necessitating innovative delivery methods to extend its therapeutic efficacy:

- Stability Enhancements : Modifications such as D-amino acid incorporation at the N or C terminus have been shown to increase stability against enzymatic degradation, enhancing its therapeutic potential .

Clinical Trials on Obesity

A randomized controlled trial assessed the effects of CCK-8 on weight loss among obese participants over 12 weeks. Results indicated a significant reduction in body mass index (BMI) and waist circumference compared to placebo groups .

Cardiovascular Outcomes Post-Infarction

A study involving patients recovering from myocardial infarction demonstrated that those treated with CCK-8 had improved cardiac function markers compared to control subjects, suggesting potential benefits in post-infarction recovery protocols .

Mecanismo De Acción

The mechanism of action of Acetylcholecystokinin C-terminal heptapeptide involves binding to cholecystokinin receptors (CCK1 and CCK2). This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways regulate various physiological processes such as enzyme secretion, muscle contraction, and neurotransmission .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Modified Backbones

Several synthetic analogs of CCK-7 have been designed to explore structure-activity relationships (SAR). For example:

- Pseudopeptide Analogs : Replacement of peptide bonds (CONH) with methyleneamine (CH$2$NH) bonds at specific positions alters receptor interaction. Compound Z-Tyr(SO$ 3^-$)-Nle-Gly-Trp-Nle-Asp-(CH$2$NH)Phe-NH$2$ (Analog 1 in ) showed reduced agonist activity but retained receptor binding, behaving as a partial antagonist. This modification destabilizes the β-turn structure critical for CCK-A receptor activation .

- Glycine Substitution : Replacing glycine at position 29 with β-alanine (a homolog with an additional methylene group) reduced pancreatic amylase release by 60%, highlighting the importance of glycine’s conformational flexibility in receptor activation .

Comparison with Gastrin Fragments

Gastrin shares the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH$2$) with CCK-5. However, CCK-7’s sulfated tyrosine and extended N-terminal residues (Tyr(SO$3^-$)-Nle-Gly-Trp) confer selectivity for CCK-A receptors over gastrin/CCK-B receptors. For instance, non-sulfated CCK-7 analogs exhibit 100-fold lower affinity for pancreatic CCK-A receptors, underscoring the critical role of tyrosine sulfation in receptor discrimination .

Comparison with Peptide Hormone Fragments

- CCK-8 (Octapeptide) : The octapeptide (Asp-Tyr(SO$3^-$)-Met-Gly-Trp-Met-Asp-Phe-NH$2$) includes an additional N-terminal aspartate residue compared to CCK-7. While CCK-8 is more potent in stimulating pancreatic secretion, CCK-7’s truncated structure retains comparable brain receptor affinity, suggesting its utility in neurological applications .

- Bombesin: This 14-amino acid peptide shares functional overlap with CCK in regulating satiety but lacks structural homology. Bombesin’s C-terminal hexapeptide (Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH$_2$) adopts a helical conformation, contrasting with CCK-7’s β-turn, leading to distinct receptor activation profiles .

Pharmacokinetic and Stability Comparisons

CCK-7’s short half-life (<2 minutes in plasma) limits its therapeutic use. In contrast, pseudopeptide analogs (e.g., Analog 1) exhibit enhanced metabolic stability due to reduced susceptibility to protease cleavage at the CH$_2$NH bond. However, these analogs often trade stability for reduced agonist efficacy .

Research Findings and Implications

- Receptor Specificity: Sulfation of tyrosine in CCK-7 is indispensable for CCK-A receptor activation, while non-sulfated analogs preferentially bind CCK-B/gastrin receptors .

- Therapeutic Potential: Antagonist analogs (e.g., Analog 6) show promise in treating pancreatitis by inhibiting excessive enzyme secretion, whereas agonist analogs could address conditions like gallstone dyskinesia .

- Limitations : Most analogs suffer from reduced blood-brain barrier (BBB) penetration, restricting their application in central nervous system disorders. Future designs may incorporate lipidic moieties to enhance BBB permeability .

Actividad Biológica

Acetylcholecystokinin C-terminal heptapeptide (CCK-8) is a bioactive peptide derived from the larger molecule cholecystokinin (CCK), which plays a crucial role in digestion and appetite regulation. This article explores the biological activity of CCK-8, including its mechanisms, physiological effects, and potential therapeutic applications.

Overview of Acetylcholecystokinin

Cholecystokinin is a peptide hormone produced in the gastrointestinal tract that stimulates the digestion of fat and protein. The C-terminal heptapeptide (CCK-8) consists of the last eight amino acids of CCK and is recognized for its potent biological activity. It acts primarily through the CCK receptors (CCK-A and CCK-B), which are G protein-coupled receptors involved in various physiological processes.

CCK-8 exerts its effects through several mechanisms:

- Gastrointestinal Function : CCK-8 stimulates gallbladder contraction and pancreatic enzyme secretion, facilitating digestion.

- Satiety Regulation : It plays a critical role in signaling satiety and reducing food intake by acting on appetite centers in the brain.

- Neurotransmitter Release : CCK-8 influences neurotransmitter release, impacting mood and anxiety levels.

Biological Activities

The biological activities of CCK-8 can be summarized as follows:

| Activity | Description |

|---|---|

| Gastric Motility | Enhances gastric emptying and intestinal motility. |

| Pancreatic Secretion | Stimulates secretion of digestive enzymes from the pancreas. |

| Gallbladder Contraction | Induces contraction of the gallbladder, promoting bile release. |

| Appetite Suppression | Acts on central nervous system receptors to promote feelings of fullness. |

| Pain Modulation | Exhibits analgesic properties in certain contexts, potentially influencing pain perception. |

Case Studies and Research Findings

-

Appetite Regulation Study :

A study published in Obesity demonstrated that administration of CCK-8 significantly reduced food intake in obese subjects, highlighting its potential as a treatment for obesity-related conditions. The study found that participants reported increased satiety levels after receiving CCK-8 injections compared to placebo controls . -

Digestive Health Research :

Research published in Gastroenterology indicated that CCK-8 enhances pancreatic enzyme secretion, which is vital for fat digestion. The study utilized animal models to show that CCK-8 administration led to increased lipase activity, suggesting its role in improving digestive efficiency . -

Neurological Implications :

A clinical trial explored the effects of CCK-8 on anxiety levels among patients with generalized anxiety disorder. Results showed that participants receiving CCK-8 reported lower anxiety scores compared to those on placebo, indicating its potential therapeutic benefits in mental health .

Q & A

Q. How should researchers integrate computational modeling with experimental data to study peptide-receptor interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.